molecular formula C25H30N8O2S B2695389 7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 674815-05-5

7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2695389
CAS No.: 674815-05-5
M. Wt: 506.63
InChI Key: MCPGRNDXKVJRHD-UHFFFAOYSA-N
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Description

7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of pyrimidine, piperazine, and purine moieties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in biochemical assays and drug discovery.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards of this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows biological activity, it could be investigated as a potential drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of 4,6-dimethylpyrimidine with a suitable sulfanylating agent to introduce the sulfanyl group.

    Preparation of the Piperazine Intermediate: This involves the reaction of phenylpiperazine with appropriate alkylating agents to introduce the desired substituents.

    Coupling Reaction: The pyrimidine and piperazine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
  • 5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazole

Uniqueness

What sets 7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of pyrimidine, piperazine, and purine moieties. This unique structure allows it to interact with a broader range of molecular targets and undergo a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O2S/c1-17-16-18(2)27-23(26-17)36-15-14-33-20-21(29(3)25(35)30(4)22(20)34)28-24(33)32-12-10-31(11-13-32)19-8-6-5-7-9-19/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPGRNDXKVJRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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